molecular formula C12H16N2O4S B3166946 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine CAS No. 91558-68-8

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine

Cat. No.: B3166946
CAS No.: 91558-68-8
M. Wt: 284.33 g/mol
InChI Key: USGXODKIOMRFRA-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry Research

The piperidine ring is a fundamental structural motif in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. researchgate.netacs.orggoogleapis.com This six-membered nitrogen-containing heterocycle is valued for its ability to serve as a versatile scaffold in drug design. chemrxiv.org Its saturated, non-planar structure allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, analgesic, antiviral, anticancer, and anti-inflammatory properties. mdpi.com

Role of Sulfonamide Moieties in Bioactive Compound Discovery

The sulfonamide group is another cornerstone of medicinal chemistry, renowned for its presence in a wide range of therapeutic agents. Since the discovery of sulfa drugs, the first broadly effective antimicrobials, the sulfonamide moiety has been incorporated into drugs with diverse biological activities. These include anticancer, antiviral, anti-inflammatory, and diuretic agents. The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, as well as its chemical stability, makes it a valuable component in the design of enzyme inhibitors and other bioactive molecules.

Overview of the Chemical Compound's Structural Framework within Research Contexts

The chemical structure of "1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine" combines the piperidine and sulfonamide moieties, suggesting its potential as a bioactive compound. The structure features a piperidine ring connected via its nitrogen atom to a sulfonyl group. This sulfonyl group is, in turn, attached to a phenyl ring that is substituted with both a methyl and a nitro group.

In a research context, each part of this molecule would be of interest:

The piperidine ring provides a flexible, three-dimensional scaffold.

The sulfonamide linker is a well-established pharmacophore.

The substituted phenyl ring with its methyl and nitro groups offers sites for potential interactions with biological targets and influences the molecule's electronic properties.

The specific substitution pattern (2-methyl-5-nitro) would be critical in determining the molecule's shape, polarity, and reactivity. Researchers would typically investigate how these features influence the compound's biological activity through structure-activity relationship (SAR) studies.

Without any specific research on "this compound," any discussion of its properties or potential applications would be purely speculative and would not meet the required standards of a scientifically accurate article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-10-5-6-11(14(15)16)9-12(10)19(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGXODKIOMRFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245670
Record name 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91558-68-8
Record name 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91558-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine Scaffold

The fundamental approach to constructing the target molecule involves the reaction between piperidine (B6355638) and a specifically substituted benzenesulfonyl chloride. This method is both efficient and modular, allowing for the two key components to be prepared separately and then combined.

The core reaction for forming the this compound scaffold is the sulfonylation of piperidine. This is a classic nucleophilic substitution reaction where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of the sulfonamide bond and the elimination of hydrogen chloride (HCl).

To neutralize the HCl byproduct, which would otherwise protonate the starting piperidine and halt the reaction, a non-nucleophilic base is typically employed. Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine, or an inorganic base such as sodium carbonate. scilit.commdpi.com The reaction is generally carried out in an inert organic solvent, such as dichloromethane (B109758) or diethyl ether, to facilitate the dissolution of reactants and control the reaction temperature. mdpi.com

BaseSolventTypical ConditionsKey Advantage
TriethylamineDichloromethane (DCM)Room TemperatureGood solubility for reactants, easy to remove post-reaction.
PyridinePyridine (as solvent)0°C to Room TemperatureActs as both base and solvent, can catalyze the reaction.
Sodium CarbonateWater or Biphasic SystemRoom TemperatureInexpensive, environmentally benign, and simplifies workup. scilit.commdpi.com

An alternative route begins with the sulfonation of p-nitrotoluene with oleum (B3057394) (fuming sulfuric acid) to produce 2-methyl-5-nitrobenzene-1-sulfonic acid, which can then be converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride. prepchem.com

Derivatization Approaches for Structure-Activity Relationship Studies

To explore the chemical space around this compound for potential applications, chemists employ derivatization to study structure-activity relationships (SAR). researchgate.netnih.govrsc.orgresearchgate.net This involves systematically modifying different parts of the molecule to observe how these changes affect its properties.

The phenyl ring provides a broad canvas for synthetic modification. worldscientificnews.com The effects of the methyl and nitro groups can be probed by moving them to different positions on the ring or by replacing them entirely. For example, the electron-withdrawing nitro group could be substituted with other groups like a cyano or a trifluoromethyl group to modulate the electronic character of the aromatic system. mdpi.com Conversely, replacing the methyl group with larger alkyl groups could investigate steric effects. acs.org

A particularly valuable modification is the chemical reduction of the nitro group to an amine (-NH₂). This transformation yields 1-[(5-amino-2-methylphenyl)sulfonyl]piperidine, which opens up a new vector for derivatization. The resulting aniline (B41778) moiety can undergo a wide range of reactions, including acylation, alkylation, or diazotization, allowing for the attachment of diverse functional groups.

Modification SiteExample Derivative StructureRationale for SAR Study
Piperidine C-4 Position1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidin-4-olIntroduce hydrogen bonding capability; alter polarity.
Phenyl Ring (Nitro Group)1-[(5-Amino-2-methylphenyl)sulfonyl]piperidineIntroduce a basic center; enable further functionalization.
Phenyl Ring (Methyl Group)1-[(2-Ethyl-5-nitrophenyl)sulfonyl]piperidineInvestigate steric hindrance near the sulfonyl group.
Heterocycle Variation4-[(2-Methyl-5-nitrophenyl)sulfonyl]morpholineEvaluate the effect of the ring heteroatom on conformation and solubility.

Green Chemistry Principles and Sustainable Synthetic Route Optimization

Modern synthetic chemistry places a strong emphasis on sustainability. sci-hub.se The traditional synthesis of sulfonamides can be improved by applying green chemistry principles to reduce environmental impact and improve safety. scilit.comrsc.org

Key areas for optimization include:

Solvent Choice : Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives is a primary goal. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, when used with an appropriate base like sodium carbonate, can significantly improve the environmental profile of the synthesis. mdpi.comresearchgate.net

Base Selection : Using solid-supported bases or inorganic bases like sodium carbonate instead of liquid tertiary amines can simplify the purification process, often allowing for product isolation by simple filtration and reducing aqueous waste streams. scilit.com

Alternative Reagents : The synthesis of the sulfonyl chloride intermediate often uses harsh reagents. Mechanochemical approaches, which involve solvent-free reactions in a ball mill, are being explored for the synthesis of sulfonyl chlorides and subsequent sulfonamides. rsc.org These methods can reduce solvent waste and energy consumption. One such approach uses sodium hypochlorite (B82951) pentahydrate for the in-situ generation of the sulfonyl chloride from a disulfide, followed by amination in a one-pot procedure. rsc.org

Synthetic StepTraditional MethodGreener AlternativeSustainability Benefit
Sulfonylation SolventDichloromethane (DCM)Water or 2-MeTHF mdpi.comresearchgate.netReduces use of volatile and toxic organic solvents.
HCl ScavengerTriethylamineSodium Carbonate scilit.commdpi.comAvoids amine waste; simplifies workup.
Sulfonyl Chloride SynthesisChlorosulfonic AcidMechanochemical oxidation of disulfides rsc.orgEliminates harsh reagents and reduces solvent use.
PurificationChromatographyPrecipitation/Filtration researchgate.netMinimizes solvent waste from purification steps.

By focusing on these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally responsible.

Spectroscopic Characterization and Advanced Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Detailed ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and piperidine (B6355638) protons of 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine, are not currently available in the public domain. Such data would be crucial for confirming the substitution pattern of the aromatic ring and the conformation of the piperidine ring.

The ¹³C NMR spectrum, which is essential for confirming the carbon framework of the molecule, has not been reported. This would involve the identification of chemical shifts for each unique carbon atom in the methyl, nitrophenyl, and piperidine components of the structure.

Information regarding fluorinated analogues of this compound and their corresponding ¹⁹F NMR analysis is not available.

Vibrational Spectroscopy Studies (IR and Raman)

Specific FT-IR absorption frequencies for the characteristic functional groups of this compound, such as the sulfonyl (S=O), nitro (NO₂), and C-N bonds, have not been documented. This data is vital for the preliminary identification of the compound's key structural features.

Further experimental research is required to synthesize and characterize this compound to provide the necessary data for a comprehensive scientific discussion as outlined.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Specific experimental mass spectrometry data, including the molecular ion peak and detailed fragmentation patterns for this compound, are not available in the reviewed literature. While predicted data for related structures can be found, for instance, for 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid, no experimentally determined mass spectrum for the title compound has been published.

Analysis Type Data
Molecular Ion Peak (m/z)Data Not Available
Key Fragmentation Ions (m/z)Data Not Available
Ionization MethodData Not Available

Table 1: Mass Spectrometry Data for this compound (This table is interactively generated based on available data. Currently, no data is available.)

X-ray Crystallography for Three-Dimensional Structural Determination and Conformational Analysis

A definitive three-dimensional crystal structure of this compound determined through X-ray crystallography has not been reported in scientific literature. Therefore, detailed crystallographic parameters and conformational analysis based on experimental data are not available. For related compounds lacking the methyl group and containing other substituents, such as 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, studies have shown that the piperidine ring typically adopts a chair conformation and the geometry around the sulfur atom is a distorted tetrahedron. However, these findings cannot be directly extrapolated to the title compound with certainty.

Crystallographic Parameter Value
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell Dimensions (a, b, c, α, β, γ)Data Not Available
Piperidine Ring ConformationData Not Available
Dihedral AnglesData Not Available

Table 2: X-ray Crystallography Data for this compound (This table is interactively generated based on available data. Currently, no data is available.)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for this compound, which would provide information on its electronic transitions, has not been documented in the available literature. The characteristic absorption maxima (λmax) and corresponding molar absorptivity (ε) values, which are influenced by the chromophores within the molecule (the nitrophenyl group), remain to be experimentally determined.

Parameter Value
λmax (nm)Data Not Available
Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Data Not Available
SolventData Not Available
Electronic Transition TypeData Not Available

Table 3: UV-Vis Spectroscopy Data for this compound (This table is interactively generated based on available data. Currently, no data is available.)

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between computational cost and accuracy, making it a staple for theoretical studies on molecules of pharmaceutical interest. For 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are instrumental in predicting its behavior at a molecular level.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleValue
Bond LengthS-N(piperidine)1.65 Å
S=O1.45 Å
C(phenyl)-S1.78 Å
C(phenyl)-N(nitro)1.48 Å
N(nitro)=O1.22 Å
Bond AngleO=S=O120°
C(phenyl)-S-N(piperidine)108°
C-N-C (piperidine)112°
Dihedral AngleC(phenyl)-S-N-C(piperidine)75°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments, as direct computational data for the title compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule.

For this compound, the HOMO is likely to be localized on the electron-rich piperidine (B6355638) ring and the sulfonyl group's oxygen atoms, while the LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring, particularly the nitro group. This distribution of frontier orbitals suggests that the piperidine moiety is prone to electrophilic attack, while the nitrophenyl ring is susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-7.5
LUMO-2.1
HOMO-LUMO Gap5.4

Note: These energy values are representative and intended to illustrate the concept of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow regions denote intermediate electrostatic potentials.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the nitro and sulfonyl groups, making them the primary sites for electrophilic interactions. nih.gov The regions around the hydrogen atoms of the piperidine ring and the methyl group on the phenyl ring would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The aromatic ring itself would show a gradient of potential, influenced by the electron-withdrawing nitro group and the methyl group.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule, which are crucial for its stability. nih.gov This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

Table 3: Hypothetical NBO Analysis - Donor-Acceptor Interactions and Stabilization Energies for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(O) of SO2σ(S-N)5.2
LP(N) of Piperidineσ(S-C)3.8
LP(O) of NO2π(C=C) of Phenyl8.5
σ(C-H) of Methylπ(C=C) of Phenyl2.1

Note: The values presented are illustrative examples of stabilization energies from NBO analysis.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions (NCI) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) and the analysis of Noncovalent Interactions (NCI) provide deeper insights into the nature of chemical bonds and weak interactions within a molecule. QTAIM analyzes the topology of the electron density to characterize atomic and bond properties. The presence of a bond critical point (BCP) between two atoms is an indication of a chemical bond. The values of the electron density and its Laplacian at the BCP can distinguish between covalent and noncovalent interactions.

NCI analysis, particularly through Reduced Density Gradient (RDG) plots, is used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, NCI analysis could reveal intramolecular hydrogen bonds between the hydrogen atoms of the piperidine ring and the oxygen atoms of the sulfonyl group, which would contribute to the conformational stability of the molecule.

Molecular Docking Studies for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, which is often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex.

While no specific molecular docking studies have been reported for this compound, its structural motifs, such as the sulfonamide and piperidine moieties, are present in many bioactive compounds. A hypothetical docking study could explore its interaction with various protein targets, such as enzymes or receptors, where similar sulfonamides have shown activity. The results would provide insights into the potential binding modes, key interacting amino acid residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. Such studies are crucial for the rational design of new therapeutic agents.

Prediction of Binding Modes and Affinities with Biological Targets

This area of research utilizes computational techniques, primarily molecular docking, to predict how a ligand (in this case, this compound) might physically bind to the active site of a biological target, such as a protein or enzyme. The primary goals are to identify the most likely orientation of the ligand within the binding pocket (the binding mode) and to estimate the strength of this interaction (the binding affinity).

A typical investigation would involve:

Target Identification: Selecting one or more proteins of interest based on the compound's structural similarity to known active molecules or based on high-throughput screening predictions.

Molecular Docking Simulations: Using software to fit the 3D structure of this compound into the binding site of the target protein. The program then calculates a "docking score" or an estimated binding affinity, often expressed in kcal/mol, which suggests the stability of the ligand-protein complex.

Were data available, it would be presented in a table similar to the hypothetical example below, detailing the predicted affinity of the compound for various potential protein targets.

Hypothetical Data Table: Predicted Binding Affinities

Biological Target Docking Score (kcal/mol) Predicted Interacting Residues
Protein Kinase X -8.5 LYS76, GLU91, LEU132
Cyclooxygenase-2 -7.9 ARG120, TYR355, SER530

Ligand-Enzyme and Ligand-Receptor Interaction Analysis

Following the prediction of a binding mode, a detailed analysis is performed to understand the specific molecular interactions that hold the ligand in place. This analysis provides crucial insights into the mechanism of action and can guide the design of more potent and selective molecules.

Key interactions that would be analyzed include:

Hydrogen Bonds: The formation of hydrogen bonds between the sulfonyl group or nitro group of the compound and amino acid residues of the target protein.

Hydrophobic Interactions: Interactions between the methylphenyl and piperidine rings of the compound and nonpolar residues in the binding pocket.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Pi-Stacking: Potential interactions involving the aromatic nitrophenyl ring.

This analysis would typically be visualized using molecular graphics software, and the findings would detail the specific atoms and residues involved in stabilizing the complex.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. By simulating the movements of all atoms in the ligand-protein complex in a simulated physiological environment, MD can assess the stability of the predicted binding mode and reveal the flexibility of both the ligand and the protein.

A typical MD simulation study would report on:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial pose.

Root Mean Square Fluctuation (RMSF): This is calculated for each individual amino acid residue in the protein to identify which parts of the protein are flexible and which are stable. High fluctuations in the binding site could indicate an unstable interaction.

Interaction Analysis over Time: MD simulations allow researchers to monitor key interactions (like hydrogen bonds) throughout the simulation, determining their persistence and strength.

The results of such simulations would provide a deeper understanding of the binding event's thermodynamics and kinetics, confirming whether the static pose predicted by docking is likely to be stable in a more realistic, dynamic environment.

Preclinical and in Silico Exploration of Pharmacological Targets and Biological Activity Research

Receptor Modulation and Binding Studies

G-protein coupled receptors (GPCRs) are a large family of receptors that are involved in a wide range of physiological processes and are common targets for drug development. nih.gov The binding of ligands to GPCRs can modulate their activity. Some piperidine (B6355638) derivatives have been investigated for their effects on GPCRs. For instance, 1-Piperidine Propionic Acid has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a member of the GPCR family. nih.gov However, there is no specific information in the provided search results regarding the exploration of 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine's interaction with GPCRs.

Table 2: Summary of Preclinical and In Silico Findings

Target Finding
Cholinesterases (AChE, BChE) Piperidine derivatives show inhibitory activity.
Soluble Epoxide Hydrolase (sEH) Piperidine-containing compounds have been identified as inhibitors.
Fatty Acid Amide Hydrolase (FAAH) Piperidine derivatives are potent inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) A target for diabetes treatment; in silico methods are used for inhibitor discovery.
G-Protein Coupled Receptors (GPCRs) Some piperidine derivatives act as modulators.

Ion Channel Modulation Research

While direct research on the ion channel modulation of this compound is not extensively documented, the broader class of piperidine-containing compounds has shown significant interaction with various ion channels. Ion channels are crucial integral membrane proteins that regulate the flow of ions across cell membranes, playing a fundamental role in cellular excitability and signaling pathways. nih.gov

One area of interest is the potential modulation of Transient Receptor Potential (TRP) channels. For instance, studies on piperidine carboxamides have demonstrated their ability to modulate the TRPA1 channel, which is a nonselective cation channel involved in pain, itch, and respiratory diseases. nih.gov It is hypothesized that compounds like this compound could interact with such channels, although the specific nature of this interaction, whether agonistic or antagonistic, would require dedicated electrophysiological and molecular modeling studies. The sulfonyl group and the substituted phenyl ring would be key determinants of binding affinity and modulatory effect.

In Silico docking studies could provide initial insights into the potential binding of this compound to various ion channel subtypes, including voltage-gated sodium, potassium, and calcium channels. Such computational approaches can predict binding affinities and identify key interacting residues, guiding further experimental validation.

Potential Ion Channel Targets for Piperidine Derivatives Modulatory Effect Therapeutic Implication
TRPA1Agonist/AntagonistPain, Itch, Respiratory Diseases
Voltage-gated Na+ channelsBlockerAnalgesia, Anticonvulsant
Voltage-gated K+ channelsOpener/BlockerCardiovascular diseases, Neurological disorders
Voltage-gated Ca2+ channelsBlockerHypertension, Arrhythmias

Antimicrobial Activity Research

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of antibiotic-resistant pathogens. academicjournals.org The chemical scaffold of this compound suggests its potential as an antimicrobial agent.

Piperidine derivatives have been investigated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. academicjournals.orgnih.gov The presence of the nitro group on the phenyl ring is a feature found in some antibacterial compounds, which can be reduced within bacterial cells to form reactive nitroso and hydroxylamino derivatives that damage cellular macromolecules. nih.gov

While specific data for this compound is pending, studies on related nitrobenzenesulfonamide hybrids have shown activity against Mycobacterium tuberculosis. nih.govresearchgate.netacs.org This suggests that the title compound could be a candidate for further investigation against this and other bacterial species. Efficacy studies would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.

Bacterial Strain Potential Activity of Piperidine Derivatives Reference Compound Class
Staphylococcus aureusModerate to GoodPiperidine-substituted oxazolidinones
Streptococcus pneumoniaeModerate to GoodPiperidine-substituted oxazolidinones
Escherichia coliVariableN-(2-Nitrophenyl)piperidine-2-carboxylic acids
Pseudomonas aeruginosaVariableGeneral piperidine derivatives
Mycobacterium tuberculosisPromisingNitrobenzenesulfonamide hybrids

The potential of piperidine derivatives in antifungal therapy has also been explored. researchgate.net Certain structural features, such as the piperidine nucleus, are present in some antifungal agents. academicjournals.orgresearchgate.net The lipophilicity conferred by the piperidine and the substituted phenyl ring in this compound could facilitate its penetration through fungal cell membranes.

Nitro-heterocyclic compounds have a well-established history in the treatment of protozoal infections. nih.gov The nitro group is often a key pharmacophore, undergoing bioreduction in anaerobic protozoa to generate cytotoxic radicals. Compounds containing a 2-methyl-5-nitroimidazole (B138375) moiety have shown potent antiprotozoal activity. nih.gov

Given the presence of the 2-methyl-5-nitrophenyl group, this compound represents an interesting candidate for antiprotozoal research. Studies on related nitroaryl-substituted thiadiazole derivatives have demonstrated activity against protozoa like Trypanosoma brucei. mdpi.com Future investigations would likely assess the efficacy of this compound against parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov

Anti-inflammatory Research Perspectives

Chronic inflammatory diseases pose a significant global health challenge, and there is a continuous need for new anti-inflammatory agents. The structure of this compound contains moieties that have been associated with anti-inflammatory effects in other molecular contexts. For instance, various piperidine derivatives have been synthesized and evaluated for their anti-inflammatory properties. researchgate.net

Furthermore, compounds containing a nitrophenyl group have been investigated as potential anti-inflammatory agents. nih.gov The mechanism of action for such compounds could involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com Research into this compound from an anti-inflammatory perspective would involve in vitro assays to measure its effect on cytokine release from immune cells and in vivo models of inflammation.

Antitumor and Anticancer Research Strategies

The development of novel anticancer therapeutics remains a high priority in medical research. The structural components of this compound offer a rationale for its investigation as a potential antitumor agent. The piperidine ring is a common scaffold in many anticancer drugs.

Moreover, the 2-methyl-5-nitro substitution pattern on the phenyl ring is of particular interest. Studies on 1-substituted-2-methyl-5-nitrobenzimidazoles have demonstrated antitumor activity against breast cancer cell lines (MCF7). nih.gov This suggests that the 2-methyl-5-nitrophenyl moiety could be a valuable pharmacophore for anticancer drug design.

Other Potential Biological Activities in Research (e.g., Antidiabetic, Antiviral)

Initial investigations into the pharmacological profile of this compound have yet to extend to its potential efficacy as an antidiabetic or antiviral agent. A thorough review of existing research databases and scientific publications did not yield any preclinical or in silico studies focused on these specific biological activities for this compound.

While the core structure, featuring a sulfonylpiperidine moiety, is present in molecules explored for various therapeutic purposes, including as potential antagonists of the CCR5 co-receptor relevant to HIV research, there is no direct evidence to suggest that this compound itself has been evaluated for antiviral effects. nih.gov The exploration of structurally related compounds in different therapeutic areas, such as antibacterial research, highlights the diverse potential of the broader chemical class but does not provide specific insights into the antidiabetic or antiviral capacity of the titled compound.

The absence of dedicated research in these areas means that no data tables on efficacy, such as IC50 values or percentage inhibition in relevant assays, can be provided at this time. Future research endeavors would be necessary to systematically screen and evaluate this compound for any potential activity against diabetic or viral targets. Such studies would form the basis for any subsequent preclinical development and would be essential to understanding its full pharmacological potential.

Future Directions and Research Gaps in the Study of 1 2 Methyl 5 Nitrophenyl Sulfonyl Piperidine

Development of Novel Synthetic Methodologies for Analogues

The synthesis of analogues of 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine is a key step in exploring its structure-activity relationship (SAR) and developing compounds with improved properties. Future research in this area should concentrate on creating a diverse library of related molecules by modifying both the arylsulfonyl and the piperidine (B6355638) moieties.

One promising avenue is the late-stage C-H functionalization of the piperidine ring. researchgate.netnih.gov This strategy allows for the direct introduction of various substituents at different positions of the piperidine core, which can be challenging to achieve through traditional multi-step syntheses. nih.gov Techniques such as rhodium-catalyzed C-H insertion could be employed to introduce new functional groups that can modulate the compound's pharmacokinetic and pharmacodynamic profiles. nih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and directing groups, offering a powerful tool for creating specific analogues. researchgate.netnih.gov

Furthermore, the development of novel cross-coupling strategies could facilitate the synthesis of a wide range of analogues with diverse aromatic and heteroaromatic substituents on the phenyl ring. nih.gov For instance, nickel-catalyzed cross-electrophile coupling reactions could be adapted to introduce various aryl and heteroaryl groups at the 2-methyl or other positions of the nitrophenyl ring. nih.gov This would allow for a systematic investigation of how electronic and steric properties of this part of the molecule influence its biological activity.

The following table outlines potential synthetic strategies for generating analogues of this compound:

Synthetic Strategy Description Potential Advantages
Late-Stage C-H FunctionalizationDirect introduction of functional groups onto the piperidine ring. researchgate.netnih.govIncreased synthetic efficiency; access to novel chemical space.
Cross-Coupling ReactionsIntroduction of diverse substituents on the nitrophenyl ring. nih.govSystematic exploration of SAR; fine-tuning of electronic and steric properties.
Asymmetric SynthesisEnantioselective synthesis of chiral piperidine analogues.Investigation of stereospecific interactions with biological targets.

Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational modeling presents a powerful and resource-efficient approach to guide the design and optimization of novel analogues of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. wu.ac.thresearchgate.netnih.govscispace.com

By developing robust QSAR models, researchers can predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for experimental evaluation. nih.govscispace.com These models can also provide insights into the key molecular descriptors that govern the biological activity of this class of compounds. wu.ac.thresearchgate.net

Furthermore, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can offer a more detailed understanding of the steric, electrostatic, and hydrophobic interactions between the ligands and their biological target. mdpi.com The contour maps generated from these analyses can visually guide the modification of the lead compound to enhance its binding affinity and selectivity. mdpi.com

Molecular docking studies can also be utilized to predict the binding mode of this compound and its analogues within the active site of a target protein. nih.gov This information is invaluable for structure-based drug design, enabling the rational design of new derivatives with improved interactions with key residues in the binding pocket.

Computational Method Application Expected Outcome
QSARPredict biological activity of virtual analogues. wu.ac.thnih.govscispace.comPrioritization of synthetic targets; identification of key structural features.
3D-QSAR (CoMFA/CoMSIA)Elucidate 3D structural requirements for activity. mdpi.comGuidance for lead optimization; understanding of ligand-target interactions.
Molecular DockingPredict binding modes at the target site. nih.govRational design of more potent and selective inhibitors.

Exploration of Undiscovered Pharmacological Pathways and Mechanisms

A significant research gap exists in the understanding of the full pharmacological profile of this compound. While initial studies may have identified a primary mode of action, it is plausible that this compound and its analogues interact with multiple biological targets, leading to a complex pharmacological profile.

Future research should aim to uncover novel pharmacological pathways and mechanisms of action. This can be achieved through a combination of in vitro and in vivo screening approaches. High-throughput screening of diverse compound libraries against a panel of biological targets can help identify unexpected activities. nih.gov

Systems biology approaches, including transcriptomics and proteomics, can provide a comprehensive view of the cellular changes induced by treatment with this compound. nih.gov By analyzing changes in gene and protein expression, researchers can identify signaling pathways and cellular processes that are modulated by the compound, thus revealing potential new mechanisms of action. nih.gov

Moreover, the development of chemical proteomics strategies, utilizing affinity-based probes derived from the parent compound, can directly identify the protein targets of this compound in a cellular context. This unbiased approach can lead to the discovery of previously unknown targets and pathways. mdpi.com

Design and Synthesis of Targeted Probes for Biological Research

To facilitate a deeper understanding of the biological role of the targets of this compound, the design and synthesis of targeted chemical probes are essential. These probes are typically composed of three key components: the bioactive molecule of interest, a linker, and a reporter tag (e.g., biotin, a fluorophore, or a photo-crosslinker). mdpi.com

The development of a biotinylated probe based on the this compound scaffold would enable affinity purification of its protein targets from cell lysates. mdpi.com Subsequent identification of these proteins by mass spectrometry can provide direct evidence of the compound's molecular targets.

Fluorescently labeled probes can be used in cellular imaging studies to visualize the subcellular localization of the compound and its targets. This can provide valuable information about the biological context in which the compound exerts its effects. Furthermore, probes incorporating a photoreactive group can be used for photo-affinity labeling experiments to covalently link the compound to its target proteins, facilitating their identification and characterization. nih.govmdpi.com

The design of these chemical probes requires careful consideration of the attachment point of the linker to ensure that the biological activity of the parent compound is retained. Structure-activity relationship data can guide the selection of a suitable position for modification.

Probe Type Reporter Tag Application
Affinity ProbeBiotinTarget identification via affinity purification and mass spectrometry. mdpi.com
Imaging ProbeFluorophoreVisualization of subcellular localization of the compound and its targets.
Photo-affinity ProbePhotoreactive groupCovalent labeling and identification of target proteins.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a mobile phase comprising methanol and a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) to assess purity . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the sulfonyl and piperidine moieties. For nitro group validation, infrared (IR) spectroscopy can detect characteristic NO₂ stretching vibrations. Cross-reference with analogs like 4-Oxopiperidine-1-sulfonyl fluoride for spectral comparisons .

Q. What safety protocols are essential when synthesizing or handling this compound?

  • Methodological Answer : Follow hazard statements (H-series) and precautionary codes (P311, P312) for nitrophenyl derivatives, including immediate medical consultation upon exposure . Use fume hoods to avoid inhalation, and wear nitrile gloves due to the compound’s potential dermal toxicity. Store at 2–8°C in airtight containers to prevent degradation, as recommended for structurally similar sulfonylpiperidines .

Q. How can researchers optimize reaction yields for synthesizing this compound?

  • Methodological Answer : Systematically vary reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and stoichiometry of the sulfonyl chloride and piperidine precursors. Document yield variations using fractional factorial experimental designs, as suggested in synthetic methodologies for ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate . Compare with piperidine derivatives in to identify optimal leaving groups or catalysts.

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

  • Methodological Answer : Apply density functional theory (DFT) to model the sulfonyl group’s electrophilic reactivity. Use software like Gaussian or ORCA to calculate transition states and activation energies for reactions with amines or thiols. Validate models against experimental kinetic data, aligning with frameworks in that emphasize theory-experiment integration. Reference 4-Oxopiperidine-1-sulfonyl fluoride’s reactivity () to predict regioselectivity .

Q. What strategies resolve discrepancies in reported bioactivity data for sulfonylpiperidine derivatives?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay pH, cell lines). Replicate studies under standardized conditions, such as using HEPES buffer (pH 7.4) for in vitro tests, as detailed in . For structural analogs like GSK264220A ( ), compare binding affinities using surface plasmon resonance (SPR) to isolate steric or electronic effects.

Q. How can researchers integrate this compound into membrane separation technologies?

  • Methodological Answer : Functionalize polymeric membranes with the compound via covalent grafting (e.g., EDC/NHS coupling) to exploit its sulfonyl group’s hydrophilicity. Test separation efficiency for small organic molecules using dead-end filtration setups, following methodologies in CRDC subclass RDF2050104 (). Characterize membrane stability under acidic/basic conditions using FTIR-ATR to detect hydrolytic degradation .

Data Contradiction & Theoretical Frameworks

Q. How should researchers address inconsistent thermal stability data for sulfonylpiperidine derivatives?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. Correlate results with computational studies of bond dissociation energies (BDEs) for the sulfonyl C–S and N–S bonds. Align findings with conceptual frameworks in , which emphasize linking empirical data to molecular orbital theory .

Q. What theoretical frameworks guide the design of this compound-based enzyme inhibitors?

  • Methodological Answer : Apply structure-activity relationship (SAR) models based on piperidine’s conformational flexibility and the nitro group’s electron-withdrawing effects. Use molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites, referencing UNC1215’s MBT domain inhibition ( ). Validate hypotheses via site-directed mutagenesis of target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.